molecular formula C7H15NO2 B569847 (R)-Methyl 2-amino-3,3-dimethylbutanoate CAS No. 112245-08-6

(R)-Methyl 2-amino-3,3-dimethylbutanoate

Cat. No. B569847
CAS RN: 112245-08-6
M. Wt: 145.202
InChI Key: WCYLIGGIKNKWQX-YFKPBYRVSA-N
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Description

“®-Methyl 2-amino-3,3-dimethylbutanoate” is a chemical compound with the IUPAC name tert-butyl ®-2-amino-3,3-dimethylbutanoate hydrochloride . It has a molecular weight of 223.74 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “®-Methyl 2-amino-3,3-dimethylbutanoate” is 1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“®-Methyl 2-amino-3,3-dimethylbutanoate” is a powder at room temperature . It is stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Amino Acids

D-tert-Leucine is used for the synthesis of amino acids . This is a crucial process in biochemistry, as amino acids are the building blocks of proteins, which are essential for the structure and function of all living organisms.

Synthesis of Aldehydes

This compound is used in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters . Aldehydes are important in organic chemistry and biochemistry, as they are involved in many key reactions.

Chiral Ligand Synthesis

As a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX . Chiral ligands are important in asymmetric synthesis, a method used to create molecules with a specific spatial orientation.

Synthesis of Chiral Copper (II) Polymers

This compound is used in the synthesis of chiral copper (II) polymers . These polymers can catalyze the kinetic resolution of secondary alcohols by acylation, a process that is important in the production of chiral molecules.

Research Chemical

“®-Methyl 2-amino-3,3-dimethylbutanoate” is provided to early discovery researchers as part of a collection of rare and unique chemicals . This allows scientists to explore its potential uses in various fields of research.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

methyl (2R)-2-amino-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYLIGGIKNKWQX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3,3-dimethylbutanoate

CAS RN

112245-08-6
Record name Methyl D-tert-leucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112245086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL D-TERT-LEUCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V0OU037M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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